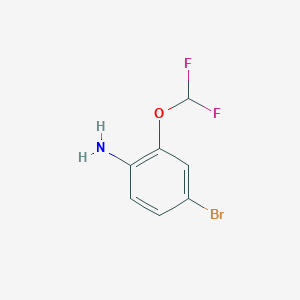

4-Bromo-2-(difluoromethoxy)aniline

Description

Significance of Halogenated Anilines in Organic Synthesis and Medicinal Chemistry

Halogenated anilines are aromatic amines that contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine) on the aromatic ring. These compounds are of paramount importance in organic synthesis and medicinal chemistry for several reasons.

Aryl halides, including halogenated anilines, are crucial synthetic building blocks. nih.gov They are widely used in cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, which are powerful methods for constructing carbon-carbon and carbon-heteroatom bonds. nih.govorganic-chemistry.org The presence of a halogen atom, like the bromine in 4-Bromo-2-(difluoromethoxy)aniline, provides a reactive site for these transformations, allowing chemists to introduce a wide variety of functional groups and build complex molecular architectures. ossila.com

In medicinal chemistry, the incorporation of halogens into drug candidates can significantly influence their physicochemical and biological properties. Halogen atoms can affect a molecule's:

Lipophilicity: This property influences how a drug is absorbed, distributed, metabolized, and excreted (ADME).

Metabolic Stability: Halogenation can block sites of metabolic oxidation, thereby increasing the drug's half-life in the body.

Binding Affinity: Halogens can participate in halogen bonding, a type of non-covalent interaction that can enhance the binding of a drug to its target protein. nih.gov

Halogenated anilines are found as core structures in numerous biologically active molecules and are precursors to various pharmaceuticals and agrochemicals. nih.govchemicalbook.com For instance, 4-bromoaniline (B143363) is a precursor in the synthesis of azo dyes and dihydroquinazolines. chemicalbook.com While some halogenated anilines have been identified as natural products, many are synthesized for specific applications in materials science and drug discovery. rsc.org

Research Context of Difluoromethoxy-Substituted Aromatic Compounds

The difluoromethoxy group (-OCHF₂) has emerged as a valuable substituent in medicinal chemistry and materials science. It is often considered a lipophilic hydrogen bond donor and can serve as a bioisostere for other groups, such as a methoxy (B1213986) or hydroxyl group.

The introduction of the difluoromethoxy group can have several positive impacts on a molecule's properties:

Metabolic Stability: The carbon-fluorine bond is very strong, making the difluoromethoxy group resistant to metabolic degradation compared to a simple methoxy group.

Lipophilicity and Solubility: The -OCHF₂ group can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.

Conformational Control: The steric and electronic properties of the difluoromethoxy group can influence the preferred conformation of a molecule, which can be critical for its biological activity.

pKa Modulation: The electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby functional groups, which can affect a drug's ionization state and target interactions.

Research has shown that compounds containing a difluoromethoxy phenyl substituent can exhibit desirable biological properties. For example, in a study on potential antiviral agents, compounds with this group showed no cytotoxicity. nih.gov The strategic placement of a difluoromethoxy group on an aromatic ring is a common tactic in drug design to fine-tune the properties of a lead compound.

Scope and Objectives of the Research Outline

This article provides a focused overview of the chemical compound this compound. The primary objective is to present a scientifically accurate and detailed description of this molecule based on its structural components and their significance in chemical research. The scope is strictly limited to the introductory context of the compound, highlighting the importance of its halogenated aniline (B41778) and difluoromethoxy-substituted aromatic features. This outline serves to establish the chemical relevance and potential utility of this compound as a building block in synthesis and a scaffold in the development of new chemical entities.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1000575-14-3 | sigmaaldrich.comapolloscientific.co.uk |

| Molecular Formula | C₇H₅BrF₂NO | |

| Molecular Weight | 238.03 g/mol | cymitquimica.com |

| Appearance | Clear Liquid | cymitquimica.com |

| Purity | ~95.0% | cymitquimica.com |

| MDL Number | MFCD09878213 | apolloscientific.co.uk |

| InChI Key | DXSGAWDYWNGHGR-UHFFFAOYSA-N | cymitquimica.com |

Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-2-(difluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2NO/c8-4-1-2-5(11)6(3-4)12-7(9)10/h1-3,7H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXSGAWDYWNGHGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OC(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000575-14-3 | |

| Record name | 4-bromo-2-(difluoromethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromo 2 Difluoromethoxy Aniline and Its Analogues

Strategic Approaches to Aryl Halogenation

The introduction of a bromine atom onto an aromatic ring with high regioselectivity is a critical step in the synthesis of 4-Bromo-2-(difluoromethoxy)aniline. The directing effects of the substituents already present on the aniline (B41778) precursor heavily influence the outcome of the halogenation reaction.

The synthesis of this compound typically involves the bromination of a 2-(difluoromethoxy)aniline (B1298309) precursor. The amino (-NH2) and difluoromethoxy (-OCF2H) groups direct incoming electrophiles to specific positions on the aromatic ring. The strongly activating, ortho-, para-directing amino group is the dominant director. However, the difluoromethoxy group, while also ortho-, para-directing, is deactivating due to the electron-withdrawing nature of the fluorine atoms.

To achieve the desired 4-bromo substitution pattern, the bromine must be directed to the position para to the amino group. Electrophilic aromatic bromination is the most common method for preparing aryl bromides. nih.gov Various reagents and conditions can be employed to control the regioselectivity. For instance, the use of copper(II) bromide (CuBr2) in an ionic liquid has been shown to achieve high yields and high regioselectivity for the para-bromination of unprotected aniline derivatives under mild conditions. beilstein-journals.org This method avoids the need for protecting the aniline's amino group, which can add extra steps to a synthetic sequence. beilstein-journals.org Another common reagent for regioselective bromination is N-bromosuccinimide (NBS), where the reaction's selectivity can be significantly influenced by the choice of solvent. lookchem.com By tuning the solvent polarity, the bromination can be directed to the desired position. lookchem.com

A general approach involves treating the aniline derivative with a brominating agent in a suitable solvent. The reaction of an aniline with reagents like trimethyltin (B158744) chloride followed by bromine has been shown to result in high yields of the p-bromoaniline with no di-brominated byproducts. nih.gov

Table 1: Reagents for Regioselective Bromination of Anilines

| Reagent | Conditions | Selectivity | Reference |

|---|---|---|---|

| Copper(II) Bromide (CuBr₂) | Ionic Liquid, Room Temp | High para-selectivity | beilstein-journals.org |

| N-Bromosuccinimide (NBS) | Solvent-dependent | Tunable selectivity | lookchem.com |

The synthesis of analogues or more complex derivatives may require the introduction of multiple halogen atoms in a specific order. For example, the synthesis of 4-Bromo-2,6-difluoroaniline (B33399) involves the bromination of 2,6-difluoroaniline (B139000). In one procedure, a solution of bromine in glacial acetic acid is added to a solution of 2,6-difluoroaniline, keeping the temperature controlled, to yield the desired 4-bromo product after workup. chemicalbook.com This demonstrates a para-selective bromination guided by the amino group, even in the presence of two deactivating fluorine atoms.

In another example, the synthesis of 2,6-dibromo-4-trifluoromethoxyaniline is achieved by reacting 4-trifluoromethoxyaniline with a metal bromide (like NaBr or KBr) and hydrogen peroxide in the presence of an ammonium (B1175870) molybdate (B1676688) catalyst. google.com This method highlights a "one-pot" approach to di-bromination ortho to the amino group, driven by the reaction conditions. These examples underscore how sequential halogenation can be controlled through the choice of starting material, halogenating agent, and reaction conditions to build specific substitution patterns on the aniline ring.

Introduction of the Difluoromethoxy Moiety

The difluoromethoxy group is a bioisostere for a hydroxyl group and can act as a lipophilic hydrogen bond donor, making its incorporation into molecules a key strategy in drug design. google.com

A primary method for introducing the difluoromethoxy group onto an aromatic ring is through the O-difluoromethylation of a corresponding phenol (B47542) (a hydroxy-substituted precursor). This reaction typically proceeds via a nucleophilic substitution mechanism. A common and effective reagent for this transformation is diethyl (bromodifluoromethyl)phosphonate. bham.ac.uk

The synthesis involves treating the phenolic precursor with the difluoromethylating agent in the presence of a base. For instance, 2-hydroxy-3-benzyloxyestrone has been successfully difluoromethylated at the 2-hydroxy position using diethyl (bromodifluoromethyl)phosphonate and potassium hydroxide (B78521) in a mixture of acetonitrile (B52724) and water. bham.ac.uk This general strategy can be adapted for the synthesis of 2-(difluoromethoxy)aniline precursors from 2-aminophenol (B121084). The hydroxyl group of 2-aminophenol would act as the nucleophile, attacking the electrophilic difluorocarbene generated in situ from the reagent.

Late-stage functionalization (LSF) refers to the introduction of a functional group into a complex molecule at one of the final steps of its synthesis. This approach is highly valuable in drug discovery as it allows for the rapid generation of analogues from a common advanced intermediate. Late-stage difluoromethylation has seen significant advances, moving beyond traditional methods that require harsh conditions or pre-functionalized substrates. rsc.orgresearchgate.net

Modern methods for late-stage difluoromethylation include metal-mediated cross-coupling reactions and Minisci-type radical chemistry. rsc.orgsemanticscholar.org These strategies can directly convert a C-H bond to a C-CF2H bond. For example, nickel-catalyzed protocols have been developed for the difluoromethylation of aryl chlorides using the inexpensive industrial chemical chlorodifluoromethane (B1668795) (ClCF2H). researchgate.net Such methods are attractive because they can be applied to complex, drug-like molecules without requiring extensive synthetic redesign. researchgate.net The ability to install a difluoromethyl group late in a synthesis provides a powerful tool for modulating the properties of a lead compound. rsc.orgresearchgate.net

Multi-Step Synthesis Pathways

The synthesis of this compound is inherently a multi-step process that combines the previously discussed methodologies. A logical pathway would commence with a readily available starting material and strategically build the target molecule. One plausible route begins with 2-aminophenol.

Table 2: Exemplary Multi-Step Synthesis of this compound

| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product | Rationale |

|---|---|---|---|---|---|

| 1 | O-Difluoromethylation | 2-Aminophenol | Diethyl (bromodifluoromethyl)phosphonate, Base (e.g., KOH) | 2-(Difluoromethoxy)aniline | Introduction of the key difluoromethoxy group via nucleophilic substitution on the hydroxyl group. |

This synthetic plan leverages the nucleophilicity of the phenolic hydroxyl group in the first step and then utilizes the powerful directing effect of the amino group to install the bromine atom at the desired C-4 position in the second step. The entire process is an example of a convergent synthesis strategy, where key fragments are assembled to create the final product. Such multi-step syntheses are common in the preparation of specialized chemical intermediates. researchgate.netwinona.edu

Optimization of Reaction Conditions for Yield and Purity

The efficiency of synthesizing substituted anilines is highly dependent on the careful optimization of reaction parameters. Factors such as solvent, temperature, catalyst, and reaction time play a crucial role in maximizing yield and ensuring high purity of the final product.

For the synthesis of related fluorinated anilines, various conditions have been explored. In the synthesis of dihydrobenzofuran neolignans, a study found that silver(I) oxide was a highly efficient oxidizing agent. The choice of solvent was also critical, with acetonitrile providing a superior balance between conversion and selectivity compared to more traditional solvents like dichloromethane (B109758) and benzene (B151609). scielo.br Furthermore, optimizing the reaction time from 20 hours to 4 hours was achieved without a significant drop in yield, highlighting the importance of time as a variable. scielo.br

In the context of producing N-propargyl anilines, modifications to existing procedures, including changes in temperature, reaction time, and the heating source, were investigated. The use of microwave irradiation at 160°C in the presence of potassium carbonate as a base and potassium iodide as an additive in acetonitrile resulted in good yields of the desired products. researchgate.net

The synthesis of difluoroalkyl anilines has been achieved using a visible-light organophotocatalytic system. This method, which operates under mild conditions, has been shown to be effective for a range of anilines. nih.gov The reaction conditions for this transformation typically involve the use of an organic photocatalyst like Eosin Y in a solvent such as dimethylformamide (DMF) under irradiation with a 525 nm lamp for 24 hours. nih.gov

The following interactive table summarizes optimized reaction conditions for the synthesis of related fluorinated aniline derivatives, which can serve as a starting point for the synthesis of this compound.

| Product | Reactants | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |

| Methyl 4-acetamido-3-(trifluoromethoxy)benzoate | Methyl 4-(N-hydroxyacetamido)benzoate, Togni reagent II | Cesium carbonate | Chloroform (B151607) | Room Temperature | 95% | nih.gov |

| Ethyl 2-(5-Bromo-2-(dimethylamino)phenyl)-2,2-difluoroacetate | N,N-dimethyl-4-bromoaniline, Ethyl difluoroiodoacetate | Eosin Y | DMF | - | 63% | nih.govacs.org |

| 4-Bromo-2,6-difluoroaniline | 2,6-difluoroaniline, Bromine | - | Acetic Acid | Room Temperature | 92% | chemicalbook.com |

| 2,6-dibromo-4-(trifluoromethoxy)aniline | 4-(trifluoromethoxy)aniline (B150132), Bromine, Hydrogen peroxide | - | Water | - | 97.5-99.1% | google.com |

Industrial Production Considerations and Process Optimization

Transitioning a synthetic route from the laboratory to an industrial scale introduces a new set of challenges, including cost-effectiveness, safety, and waste management. For the production of fluorinated anilines, several patents highlight processes optimized for large-scale manufacturing.

A patented method for preparing 4-(difluoromethoxy)aniline, a close analogue, starts from 4-nitrophenol. The process involves reaction with sodium hydroxide and then monochlorodifluoromethane to yield 4-(difluoromethoxy)nitrobenzene. This intermediate is then reduced to the final aniline product using hydrazine (B178648) and water with a mixed catalyst of ferric oxide and activated carbon. This two-step process boasts a total yield of 90% and a purity of over 98.5%, making it suitable for industrial production due to its high efficiency, lower cost, and reduced pollution. google.com

For the synthesis of 2,6-dibromo-4-(trifluoromethoxy)aniline, an industrial method utilizes a water-phase reaction. This process uses 4-(trifluoromethoxy)aniline as the raw material with water as the solvent. Bromine and hydrogen peroxide are added to effect the bromination. A key feature of this method is the recycling of the reaction mother liquor, which significantly reduces waste. The use of hydrogen peroxide also allows for the in-situ generation of bromine from the hydrogen bromide byproduct, minimizing the amount of bromine required. This process achieves a high yield of 97.5–99.1% and a purity of 98.4–99.4%. google.com

Process optimization for industrial synthesis often involves minimizing the number of steps and using readily available, less hazardous materials. The choice of solvent is also a critical consideration, with a preference for greener solvents and processes that allow for solvent recycling.

Synthetic Routes to Related Fluorinated Aniline Derivatives

The synthesis of fluorinated aniline derivatives often requires specialized methods to introduce the fluorine-containing moieties.

One notable method is the synthesis of ortho-trifluoromethoxylated aniline derivatives. This protocol involves the use of 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II) to introduce the trifluoromethoxy group. The reaction of a methyl 4-(N-hydroxyacetamido)benzoate with Togni reagent II in the presence of a catalytic amount of cesium carbonate in chloroform at room temperature yields the N-(trifluoromethoxy)acetamido intermediate. This intermediate is then rearranged to the final ortho-trifluoromethoxylated aniline product in nitromethane (B149229) at 120 °C. nih.gov This procedure is highlighted as being general and applicable to a broad range of aniline derivatives. nih.gov

Another approach involves the difluoroalkylation of anilines through photoinduced methods. A transition-metal-free method utilizes a visible-light organophotocatalytic system with Eosin Y as the photocatalyst under mild conditions. nih.govacs.org This method is particularly effective for electron-rich anilines. nih.govacs.org An alternative strategy described is the formation of an electron donor-acceptor (EDA) complex between anilines and ethyl difluoroiodoacetate, which also leads to difluoroalkylated aniline derivatives. nih.govacs.org

The direct bromination of anilines is a common route to bromo-substituted derivatives. For instance, 4-bromo-2,6-difluoroaniline can be synthesized by treating 2,6-difluoroaniline with bromine in acetic acid. chemicalbook.com A process for preparing 4-bromo-2,6-dialkylaniline hydrobromides in nearly quantitative yield involves the bromination of the corresponding 2,6-dialkylaniline hydrohalide in an inert organic solvent like cyclohexane (B81311) or 1,2-dichloroethane. google.com

Selective fluorination can also be achieved using reagents like Selectfluor. A domino protocol for the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones from 2-aminoacetophenones and iso(thio)cyanates is mediated by Selectfluor, where the reaction outcome is controlled by the presence or absence of a base. rsc.org

Comprehensive Analysis of Chemical Reactivity and Transformation of 4 Bromo 2 Difluoromethoxy Aniline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for aromatic compounds. wikipedia.org The outcome of such reactions on a substituted benzene (B151609) ring is governed by the electronic and steric properties of the existing substituents. wikipedia.orgmakingmolecules.com

Regioselectivity Influences of the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group is a key determinant of the regioselectivity in electrophilic aromatic substitution reactions of 4-bromo-2-(difluoromethoxy)aniline. While the oxygen atom possesses a lone pair that can be donated to the aromatic ring (a resonance-donating effect), the highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect. The interplay of these opposing effects dictates the position of incoming electrophiles.

In the case of this compound, the directing effects of the amino (-NH₂), bromo (-Br), and difluoromethoxy (-OCF₂H) groups must be considered. The amino group is a powerful activating group and a strong ortho, para-director. youtube.comprezi.com The bromine atom is a deactivating but ortho, para-directing substituent. makingmolecules.com The difluoromethoxy group, as discussed, is a deactivating ortho, para-director.

The positions open for electrophilic attack are C3, C5, and C6. The powerful activating and directing effect of the amino group will be the dominant factor. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the amino group. The para position is already occupied by the bromine atom. The two ortho positions are C2 (occupied by the difluoromethoxy group) and C6. Consequently, electrophilic attack is strongly favored at the C6 position. The C3 and C5 positions are meta to the strongly activating amino group and are therefore less favored.

Steric and Electronic Effects of Substituents on Reactivity

The reactivity of this compound in electrophilic aromatic substitution is a balance of the electronic and steric effects of its substituents. nih.govfrancis-press.com

Electronic Effects:

Amino Group (-NH₂): This is a strong electron-donating group through resonance, significantly activating the ring towards electrophilic attack. wikipedia.orgyoutube.com It strongly directs incoming electrophiles to the ortho and para positions.

Difluoromethoxy Group (-OCF₂H): This group exhibits a dual electronic nature. The oxygen atom can donate electron density via resonance, which would activate the ring. However, the two fluorine atoms are strongly electron-withdrawing by induction, which deactivates the ring. rsc.org The net effect is typically deactivating.

Bromo Group (-Br): Halogens are deactivating due to their inductive electron withdrawal but are ortho, para-directing due to resonance electron donation. makingmolecules.com

Steric Effects: The difluoromethoxy group at the C2 position and the bromine atom at the C4 position can sterically hinder the approach of an electrophile to adjacent positions. nih.gov Attack at the C3 and C5 positions might be somewhat sterically hindered by the adjacent difluoromethoxy and bromo groups, respectively. The C6 position, being ortho to the amino group and having only a hydrogen atom on the adjacent carbon (C5), is the most sterically accessible position for electrophilic attack.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Influence | Steric Hindrance |

|---|---|---|---|

| -NH₂ | Strongly Activating (Resonance) | Ortho, Para | Low |

| -OCF₂H | Deactivating (Inductive) / Donating (Resonance) | Ortho, Para | Moderate |

| -Br | Deactivating (Inductive) / Donating (Resonance) | Ortho, Para | Moderate |

Nucleophilic Substitution Reactions on the Aryl Halide and Amino Groups

Nucleophilic substitution reactions can occur at two main sites in this compound: the carbon bearing the bromine atom and the nitrogen of the amino group.

Reactivity of the Bromine Atom in Substitution Pathways

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally difficult and requires either harsh reaction conditions or the presence of strong electron-withdrawing groups on the aromatic ring. pressbooks.pub The presence of the electron-donating amino group in this compound would typically disfavor SNAr at the C4 position.

However, the difluoromethoxy group, with its inductive electron-withdrawing character, can provide some activation for nucleophilic attack. For an SNAr reaction to proceed via the addition-elimination mechanism, a nucleophile attacks the carbon bearing the leaving group (bromine), forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial. Electron-withdrawing groups, particularly at the ortho and para positions to the leaving group, can stabilize the Meisenheimer complex through resonance. pressbooks.publibretexts.org

In this compound, the difluoromethoxy group is ortho to the bromine atom. While its inductive effect is stabilizing, its resonance effect is donating, which is destabilizing for the negatively charged intermediate. The amino group at the C2 position is para to the bromine, and its strong electron-donating nature would significantly destabilize the Meisenheimer complex, making the SNAr reaction at the bromine atom highly unfavorable under standard conditions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, provide an alternative and more common pathway for the substitution of the bromine atom. ossila.com These reactions proceed through a different mechanism involving oxidative addition of the aryl bromide to a low-valent palladium complex, followed by transmetalation (for Suzuki) or migratory insertion (for Heck) and reductive elimination to afford the coupled product. The electronic properties of the substituents can influence the rate of these reactions, but they provide a versatile method for forming new carbon-carbon and carbon-heteroatom bonds at the position of the bromine atom.

Transformations Involving the Aniline (B41778) Nitrogen as a Nucleophile

The nitrogen atom of the aniline group in this compound is nucleophilic due to the presence of a lone pair of electrons. ossila.com It can readily react with various electrophiles.

Common transformations involving the aniline nitrogen include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides. This is a common protecting group strategy for anilines and can also modulate the reactivity of the aromatic ring.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines. These reactions can sometimes be challenging to control, leading to over-alkylation.

Diazotization: Reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. This diazonium salt is a versatile intermediate that can undergo a variety of transformations, including Sandmeyer reactions (to introduce a range of substituents like -Cl, -Br, -CN), Schiemann reactions (to introduce a fluorine atom), and coupling reactions with activated aromatic compounds to form azo dyes.

The electronic environment of the aniline nitrogen in this compound is influenced by the substituents on the ring. The electron-withdrawing effects of the bromo and difluoromethoxy groups will decrease the nucleophilicity of the amino group compared to unsubstituted aniline. However, it remains sufficiently nucleophilic to participate in the aforementioned reactions. rsc.org

Oxidation and Reduction Reactions

The amino group of this compound is susceptible to oxidation. ossila.com Strong oxidizing agents can convert the amino group into a nitroso or nitro group. The oxidation can sometimes lead to the formation of colored polymeric products.

Reduction reactions are less common for this molecule as the aromatic ring and the difluoromethoxy group are generally stable to typical reducing conditions. The bromine atom can be removed via catalytic hydrogenation, although this might require specific catalysts and conditions to avoid affecting other functional groups.

Oxidative Transformations to Corresponding Derivatives

The amino group of this compound is susceptible to oxidation, a common reaction for aryl amines. This transformation can lead to various derivatives, such as nitro compounds or azoxybenzenes, depending on the oxidizing agent and reaction conditions. For instance, the oxidation of anilines to their corresponding nitro derivatives is a fundamental transformation, though it can sometimes be challenging due to the sensitivity of the amino group to strong oxidizing agents.

While specific examples of the oxidation of this compound are not extensively documented, the oxidation of the amino group in similar aniline derivatives is well-known. The amino group can be oxidized to an amine oxide, which can be a precursor for the synthesis of conjugated azo compounds. core.ac.uk The presence of the electron-withdrawing difluoromethoxy group would influence the electron density on the aniline ring, thereby affecting the susceptibility of the amino group to oxidation compared to unsubstituted anilines.

Another common oxidative pathway for anilines is the formation of symmetrical azoxy compounds through oxidative coupling. This typically involves milder oxidizing agents. The general transformation is as follows:

2 Ar-NH₂ → Ar-N=N(O)-Ar

The specific conditions for these transformations would require empirical optimization for this compound.

Reductive Pathways to Amines and Related Products

The primary reductive pathway of interest for this compound involves the selective reduction of the carbon-bromine bond, a process known as reductive dehalogenation. This transformation would yield 2-(difluoromethoxy)aniline (B1298309), removing the bromine atom while leaving the amino and difluoromethoxy groups intact. This can be a useful strategy for synthesizing derivatives where the bromine is no longer required after serving its purpose as a reactive handle for other transformations, such as cross-coupling reactions.

A variety of reducing agents and catalytic systems are known to effect the hydrodehalogenation of aryl halides. These often involve transition metal catalysts, such as palladium on carbon (Pd/C), with a hydrogen source like hydrogen gas (H₂), ammonium (B1175870) formate, or sodium hypophosphite. The general conditions for such reductions are typically mild. unb.ca

Alternatively, if a derivative of this compound, such as a nitro compound (e.g., 1-Bromo-4-(difluoromethoxy)-2-nitrobenzene), were synthesized, the nitro group could be selectively reduced to the corresponding amine. A known method for a similar transformation involves the use of ferric oxide and activated carbon as catalysts with water and hydrazine (B178648) as reducing agents to convert a nitro group to an amino group. nih.gov

Cross-Coupling Reactions for Molecular Diversification

The bromine atom at the 4-position of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast array of complex molecules from a single starting material.

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. nih.gov For this compound, the C-Br bond is the reactive site for this transformation. This reaction is compatible with a wide range of functional groups, including the unprotected amino group present in the substrate. nih.gov

An efficient Suzuki-Miyaura reaction on unprotected ortho-bromoanilines can be achieved using specific palladium catalysts, providing good to excellent yields with a variety of boronic esters. nih.gov This methodology allows for the introduction of diverse aryl, heteroaryl, alkyl, and alkenyl substituents at the 4-position of the aniline ring.

Below is a table illustrating potential Suzuki-Miyaura coupling reactions with this compound.

| Coupling Partner (Ar-B(OH)₂) | Catalyst System | Base | Solvent | Expected Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 4-Phenyl-2-(difluoromethoxy)aniline |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 4-(4-Methoxyphenyl)-2-(difluoromethoxy)aniline |

| 3-Pyridinylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 4-(3-Pyridinyl)-2-(difluoromethoxy)aniline |

| Methylboronic acid | CataXCium A Pd G3 | K₃PO₄ | Toluene/H₂O | 4-Methyl-2-(difluoromethoxy)aniline |

Palladium-Catalyzed Coupling Reactions in Derivative Synthesis

Beyond the Suzuki-Miyaura coupling, the bromine atom of this compound can participate in a variety of other palladium-catalyzed cross-coupling reactions, further expanding its synthetic utility.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form an arylalkyne. libretexts.orgwikipedia.org This is a powerful method for introducing alkynyl moieties, which are themselves versatile functional groups for further transformations. gold-chemistry.orgnih.govorganic-chemistry.org

Heck Coupling: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new, more substituted alkene. nih.govlibretexts.orgmdpi.com This is a key method for the synthesis of stilbene-like structures and other vinylated aromatic compounds.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine. beilstein-journals.orgnih.gov This would allow for the synthesis of diarylamines or N-aryl alkylamines starting from this compound.

The table below outlines potential palladium-catalyzed coupling reactions for the synthesis of various derivatives.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Expected Product |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 4-(Phenylethynyl)-2-(difluoromethoxy)aniline |

| Heck | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | K₂CO₃ | DMF | 4-Styryl-2-(difluoromethoxy)aniline |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | N-Phenyl-4-amino-3-(difluoromethoxy)phenylamine |

Functionalization of the Amino Group

The amino group of this compound is a key site for functionalization, allowing for the introduction of new properties and functionalities into the molecule.

Formation of Azo Compounds and Related Chromophores

Aromatic amines are classic precursors for the synthesis of azo compounds, which are known for their vibrant colors and are widely used as dyes. core.ac.ukunb.canih.govresearchgate.netrsc.orgresearchgate.netijirset.comwikipedia.orgyoutube.com The synthesis involves a two-step process: diazotization of the aniline followed by an azo coupling reaction.

In the first step, the amino group of this compound is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. researchgate.net This diazonium salt is a reactive electrophile.

In the second step, the diazonium salt is reacted with an electron-rich aromatic compound, known as a coupling partner (e.g., phenols, naphthols, or other anilines), in an electrophilic aromatic substitution reaction. wikipedia.org This coupling reaction forms the characteristic -N=N- (azo) linkage, creating a highly conjugated system that absorbs light in the visible spectrum. core.ac.uk

The table below presents potential azo dyes that could be synthesized from this compound.

| Coupling Partner | Reaction Conditions | Expected Azo Dye Product |

| Phenol (B47542) | Alkaline (NaOH) | 4-(4-Bromo-2-(difluoromethoxy)phenyl)diazenyl)phenol |

| N,N-Dimethylaniline | Acidic (HCl) | 4-((4-Bromo-2-(difluoromethoxy)phenyl)diazenyl)-N,N-dimethylaniline |

| 2-Naphthol | Alkaline (NaOH) | 1-((4-Bromo-2-(difluoromethoxy)phenyl)diazenyl)naphthalen-2-ol |

| Aniline | Acidic (HCl) | 4-((4-Bromo-2-(difluoromethoxy)phenyl)diazenyl)aniline |

Other Derivatizations for Specific Applications

While this compound is recognized as a valuable synthetic intermediate, detailed and specific applications of its derivatizations are not extensively documented in publicly available scientific literature and patent databases. The inherent reactivity of its functional groups—the aniline amine, the bromo substituent, and the difluoromethoxy group—suggests its potential in the synthesis of a variety of complex molecules for specialized applications, particularly in the fields of medicinal chemistry and agrochemicals.

The primary amino group can readily undergo a wide range of reactions, including acylation, alkylation, and sulfonylation, to introduce diverse functionalities. These transformations are fundamental in modifying the electronic and steric properties of the molecule, which can be crucial for its interaction with biological targets. For instance, the formation of amides and sulfonamides is a common strategy in the development of bioactive compounds.

Furthermore, the bromine atom on the aromatic ring is a key handle for carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for elaborating the molecular scaffold. These reactions would allow for the introduction of various aryl, heteroaryl, or alkyl groups, significantly increasing the chemical diversity of the resulting derivatives.

The difluoromethoxy group, a bioisostere of other functional groups like the methoxy (B1213986) or hydroxy group, can enhance metabolic stability and membrane permeability of a molecule. Its strong electron-withdrawing nature also influences the reactivity of the aromatic ring and the basicity of the aniline nitrogen.

Despite these potential avenues for derivatization, specific examples with detailed reaction conditions and the explicit applications of the resulting products from this compound are not readily found in the surveyed literature. The compound is available from commercial suppliers, indicating its use in synthesis; however, the end products and their specific applications are often proprietary or not widely published.

Future research and publications may shed more light on the specific derivatizations of this compound and its role in the development of new pharmaceuticals, agrochemicals, and materials.

Interactive Data Table: Potential Derivatization Reactions of this compound

| Reaction Type | Reagent/Catalyst | Potential Product Class | Potential Application Area |

| Acylation | Acid chloride, anhydride | Amides | Medicinal Chemistry, Materials Science |

| Sulfonylation | Sulfonyl chloride | Sulfonamides | Medicinal Chemistry, Agrochemicals |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Biaryls | Medicinal Chemistry, Materials Science |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | Di- or Tri-arylamines | Organic Electronics, Medicinal Chemistry |

| N-Alkylation | Alkyl halide, base | Secondary or Tertiary Amines | Synthetic Intermediates |

Advanced Characterization Techniques and Spectroscopic Analysis in Research

X-ray Crystallography for Solid-State Structure Determination

For 4-Bromo-2-(difluoromethoxy)aniline, an X-ray crystallographic analysis would reveal the spatial arrangement of the bromo, difluoromethoxy, and aniline (B41778) groups on the benzene (B151609) ring. It would confirm the substitution pattern and provide precise measurements of the C-Br, C-O, C-F, and C-N bond lengths and the torsion angles, which define the orientation of the substituents relative to the aromatic ring. This structural information is invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the amine group, which can influence the material's physical properties. While specific crystal structure data for this compound is not widely published, the discovery and crystallographic analysis of related bromodomain-containing protein 4 (BRD4) inhibitors highlight the power of this technique in mapping molecular architectures. nih.gov

Vibrational Spectroscopy (IR, Raman) and Computational Assignments (e.g., PED Analysis)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These modes are sensitive to the molecule's structure, bond strengths, and symmetry.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational transitions. Specific functional groups exhibit characteristic absorption bands, making IR spectroscopy a powerful tool for functional group identification.

Raman Spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. The resulting shift in the frequency of the scattered light provides information about the vibrational modes. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, often providing complementary information to IR spectroscopy.

For this compound, IR and Raman spectra would display characteristic bands for the N-H stretching of the aniline group, C-H stretching of the aromatic ring, C-O and C-F stretching of the difluoromethoxy group, and the C-Br stretching vibration.

To accurately assign the observed vibrational bands to specific molecular motions, computational methods such as Density Functional Theory (DFT) are often employed. globalresearchonline.netresearchgate.netnih.govnih.gov These calculations can predict the vibrational frequencies and intensities. A Potential Energy Distribution (PED) analysis is then used to quantify the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration, leading to a definitive assignment of the experimental spectra. nih.gov Studies on similar substituted anilines, such as 4-chloro-2-bromoaniline and 2,6-dibromo-4-nitroaniline, demonstrate how DFT calculations and PED analysis provide a detailed understanding of the vibrational spectra. globalresearchonline.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the connectivity of atoms, their chemical environment, and the dynamic behavior of molecules.

¹H (Proton) and ¹³C (Carbon-13) NMR are standard techniques for organic compound characterization.

¹H NMR Spectroscopy: The chemical shift of each proton provides information about its electronic environment. The splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration of the signal corresponds to the number of protons it represents. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the amine (NH₂) protons. The difluoromethoxy group (-OCHF₂) would exhibit a characteristic triplet due to coupling with the two fluorine atoms.

¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are sensitive to the electronic environment, with carbons attached to electronegative atoms like oxygen, fluorine, and bromine appearing at different fields. The spectrum of this compound would show signals for the six aromatic carbons and the carbon of the difluoromethoxy group. The carbon in the -OCHF₂ group would appear as a triplet due to one-bond coupling with the two fluorine atoms.

While specific spectral data for this compound is not detailed in the provided search results, extensive NMR data is available for a wide range of substituted anilines, which serves as a basis for predicting the spectral features of the target compound. rsc.orgrsc.orgrsc.org

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Note: This table is predictive and based on general principles and data from analogous structures. Actual chemical shifts may vary.

| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| Aromatic-H | 6.8 - 7.5 | m (multiplet) | - |

| NH₂ | ~4.0 | br s (broad singlet) | - |

| -OCHF₂ | ~6.5 | t (triplet) | ~75 Hz (JH-F) |

| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| Aromatic C-Br | ~110 | s (singlet) | - |

| Aromatic C-O | ~145 | s (singlet) | - |

| Other Aromatic C | 115 - 130 | s (singlet) | - |

| -OCHF₂ | ~118 | t (triplet) | ~240 Hz (JC-F) |

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds. researchgate.net The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, making it easy to observe. The chemical shifts in ¹⁹F NMR are very sensitive to the local electronic environment, spanning a much wider range than ¹H NMR, which often leads to highly resolved and easily interpretable spectra. researchgate.netbeilstein-journals.org

For this compound, the ¹⁹F NMR spectrum would show a signal for the two equivalent fluorine atoms of the difluoromethoxy group. This signal would be split into a doublet by the adjacent proton. This technique is invaluable for mechanistic studies as changes in the chemical environment of the fluorine atoms during a reaction can be monitored, providing insights into reaction intermediates and transition states. nih.govnih.gov For example, ¹⁹F NMR has been used to study the catalytic mechanism of enzymes with fluorinated substrates and to investigate protein-ligand interactions. beilstein-journals.orgnih.gov

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns. biorxiv.orgbris.ac.uk

In a typical experiment, the molecule is ionized and then enters a mass analyzer, which separates the ions based on their m/z ratio. For this compound (C₇H₆BrF₂NO), high-resolution mass spectrometry would confirm its molecular formula by providing a highly accurate mass measurement. The presence of bromine would be indicated by a characteristic isotopic pattern, as bromine has two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, resulting in two peaks (M and M+2) of similar intensity.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation, typically through collision-induced dissociation (CID). biorxiv.org The resulting fragment ions are then analyzed. The fragmentation pattern provides a "fingerprint" of the molecule, offering valuable structural information. For this compound, expected fragmentation pathways could include the loss of the difluoromethoxy group, the bromine atom, or other characteristic cleavages of the aniline structure. rsc.org This fragmentation analysis is crucial for the unambiguous identification of the compound in complex mixtures and for structural elucidation. bris.ac.uk

Computational Chemistry and Theoretical Investigations of 4 Bromo 2 Difluoromethoxy Aniline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Bromo-2-(difluoromethoxy)aniline, DFT studies are crucial for understanding its fundamental chemical properties.

Prediction of Electrostatic Potential Surfaces and Reactivity Patterns

The molecular electrostatic potential (MEP) surface is a key output of DFT calculations, mapping the electrostatic potential onto the electron density surface of the molecule. This map provides a visual representation of the charge distribution and is invaluable for predicting reactivity.

For this compound, the MEP surface would highlight regions of positive and negative potential.

Negative Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. They are typically located around the electronegative oxygen and fluorine atoms of the difluoromethoxy group, as well as on the nitrogen atom of the amine group due to its lone pair of electrons.

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The hydrogen atoms of the amine group and the aromatic ring are expected to show positive potential.

Neutral Regions (Green): These indicate areas of neutral potential.

This potential distribution suggests that the amine group and the difluoromethoxy group are primary sites for hydrogen bonding interactions. The bromine atom, with its electron-withdrawing nature and size, also influences the electronic landscape of the aromatic ring, affecting its reactivity towards electrophilic aromatic substitution. The difluoromethoxy group, being strongly electron-withdrawing, deactivates the ring, particularly at the ortho and para positions relative to it, while the activating amine group directs incoming electrophiles to its own ortho and para positions. The interplay of these substituents creates a complex reactivity pattern that DFT can effectively predict.

Optimization of Molecular Structure and Electronic Properties

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process minimizes the energy of the structure to find its equilibrium geometry. For this compound, this would involve calculating key structural parameters.

Table 1: Predicted Geometrical Parameters of this compound

| Parameter | Predicted Value | Description |

|---|---|---|

| C-Br Bond Length | ~1.90 Å | The length of the covalent bond between a carbon atom of the benzene (B151609) ring and the bromine atom. |

| C-N Bond Length | ~1.40 Å | The length of the covalent bond between a carbon atom of the benzene ring and the nitrogen atom of the amine group. |

| C-O Bond Length | ~1.37 Å | The length of the covalent bond between a carbon atom of the benzene ring and the oxygen atom of the methoxy (B1213986) group. |

| O-CF2H Bond Length | ~1.42 Å | The length of the covalent bond between the oxygen and the difluoromethyl group. |

| Dihedral Angle (C-C-N-H) | Variable | Describes the rotation of the amine group relative to the plane of the benzene ring. |

Note: The values presented are illustrative and would be precisely determined through specific DFT calculations (e.g., using B3LYP functional with a 6-311++G(d,p) basis set).

Beyond structure, DFT is used to calculate fundamental electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the electron-donating amine group would raise the HOMO energy, while the electron-withdrawing bromine and difluoromethoxy groups would lower the LUMO energy, likely resulting in a moderately reactive molecule.

Molecular Dynamics Simulations and Conformation Analysis

While DFT provides insights into a static, minimum-energy structure, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of the molecule over time. mdpi.comnih.gov MD simulations track the movements of atoms and molecules, providing a detailed view of conformational changes and intermolecular interactions in different environments (e.g., in a solvent or near a biological receptor). mdpi.comnih.gov

For this compound, MD simulations would focus on the rotational freedom around key single bonds:

The C(ring)-O bond of the difluoromethoxy group.

The C(ring)-N bond of the amine group.

Simulations would reveal the preferred dihedral angles and the energy barriers between different conformations. The flexibility of the difluoromethoxy group is of particular interest, as its orientation can significantly impact the molecule's steric profile and dipole moment. Conformational analysis helps identify the most populated conformers under physiological conditions, which is essential for understanding how the molecule might bind to a target protein. Studies on similar fluorinated alkanes have shown that fluorine substitution has a profound impact on molecular conformation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of molecules and their biological activities. nih.gov For a compound like this compound, QSAR can be used to predict its potential efficacy or toxicity based on calculated molecular descriptors.

The process involves:

Descriptor Calculation: A wide range of descriptors for this compound would be calculated, including:

Physicochemical Properties: LogP (lipophilicity), molecular weight, molar refractivity.

Topological Descriptors: Indices that describe the branching and shape of the molecule.

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, and partial atomic charges derived from DFT calculations.

Model Building: These descriptors are then used as variables to build a mathematical model (e.g., using multiple linear regression, partial least squares, or machine learning algorithms) that correlates them with a known biological activity of a set of similar training compounds.

Prediction: The model can then be used to predict the activity of this compound before it is synthesized or tested in a lab.

Table 2: Illustrative Molecular Descriptors for QSAR Modeling

| Descriptor | Illustrative Value | Significance |

|---|---|---|

| Molecular Weight | 238.03 g/mol | Influences absorption and distribution. biosynth.com |

| XLogP3 | ~2.9 | A measure of lipophilicity, affecting membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~35 Ų | Predicts transport properties and drug-receptor interactions. easycdmo.com |

| Number of Rotatable Bonds | 2 | Relates to conformational flexibility and binding entropy. easycdmo.com |

| Number of H-bond Donors | 1 (from -NH2) | Important for specific interactions with biological targets. easycdmo.com |

Note: Values are based on data for isomeric or similar compounds and serve an illustrative purpose.

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational chemistry can be used to model chemical reactions and elucidate their mechanisms. For this compound, this could involve studying its synthesis or its metabolic pathways. Theoretical reaction pathway analysis can identify transition states, intermediates, and the activation energies required for a reaction to proceed.

For instance, one could computationally model the bromination of 2-(difluoromethoxy)aniline (B1298309) to understand the regioselectivity that leads to the bromine atom being positioned at the 4-position. By calculating the energies of the intermediates formed from attack at different positions on the ring, chemists can predict the most likely product, corroborating experimental observations. Similarly, modeling the N-alkylation or N-acylation of the amine group would provide insights into the reaction kinetics and thermodynamics, helping to optimize reaction conditions for synthesizing derivatives. This analysis provides a molecular-level understanding that is often difficult to obtain through experimental means alone.

Medicinal Chemistry and Biological Activity of 4 Bromo 2 Difluoromethoxy Aniline Derivatives

Design and Synthesis of Biologically Active Analogues

The chemical structure of 4-bromo-2-(difluoromethoxy)aniline serves as a versatile starting point for the synthesis of a wide array of biologically active molecules. Its aniline (B41778) functional group is readily amenable to reactions such as N-acylation, N-alkylation, and condensation reactions to form various heterocyclic systems. A prominent synthetic route involves the use of this aniline derivative as a key intermediate in the construction of 4-anilinoquinazoline (B1210976) and 4-anilinoquinoline scaffolds, which are renowned for their roles as kinase inhibitors. nih.govnih.gov

The synthesis typically involves the reaction of this compound with a suitable quinazoline (B50416) or quinoline (B57606) precursor, often a 4-chloroquinazoline, through a nucleophilic aromatic substitution reaction. This modular approach allows for the systematic modification of different parts of the molecule to explore structure-activity relationships. For instance, derivatives can be synthesized by introducing various substituents on the quinazoline core or by modifying the aniline portion further to optimize biological efficacy and pharmacokinetic profiles. nih.govijcce.ac.ir

Structure-Activity Relationship (SAR) Studies of Functional Group Variations

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds. For aniline-based derivatives, particularly those targeting protein kinases, specific substitutions on the aniline ring are critical for potency and selectivity.

Halogen Substituents: The presence and position of halogen atoms on the aniline ring significantly modulate biological activity. In the context of 4-anilinoquinazoline derivatives, a bromine atom at the 4-position of the aniline ring, analogous to the scaffold of interest, is often associated with potent inhibitory activity against cancer cells. For example, a compound incorporating a 4-bromo-2-fluoroaniline (B1266173) moiety exhibited excellent cytotoxic activity against the A431 human carcinoma cell line. ijcce.ac.ir This suggests that the 4-bromo substitution on the this compound scaffold is a favorable feature for anticancer activity.

Lipophilic and Hydrogen-Bonding Groups: The introduction of various functional groups can influence how a molecule interacts with its biological target. In a series of 4-anilinoquinazoline derivatives, replacing small hydrophobic substituents on the aniline ring with phenyl urea (B33335) moieties led to dual inhibition of both EGFR and VEGFR2, two key receptors in cancer progression. ijcce.ac.ir This indicates that extending from the aniline nitrogen with groups capable of forming additional hydrogen bonds or hydrophobic interactions can enhance or broaden the biological activity.

Influence of Fluorine Atoms on Bioactivity and Pharmacokinetics

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. mdpi.com The difluoromethoxy group (-OCF2H) present in this compound is of particular interest for several reasons.

Lipophilicity and Membrane Permeability: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes. ontosight.ai The trifluoromethoxy group (-OCF3) is known to be highly lipophilic. The difluoromethoxy group (-OCF2H) also enhances lipophilicity, potentially improving properties like cell penetration and blood-brain barrier passage, though its impact can be context-dependent. ontosight.aiacs.org

Binding Interactions: The difluoromethyl group (-CF2H) is considered a "lipophilic hydrogen bond donor." It can form hydrogen bonds with biological targets, acting as a bioisostere of hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups. acs.org This unique capability allows the -OCF2H group to participate in binding interactions that are not possible for a methoxy (B1213986) group, potentially leading to higher potency and selectivity. Studies have shown that the hydrogen bond donating capacity of a difluoromethyl group is similar in scale to that of an aniline or amine group. acs.org

Pharmacological Evaluation of Derivatives

Derivatives built upon the this compound scaffold are predicted to possess a range of pharmacological activities, drawing from the known properties of halogenated and fluorinated anilines.

Assessment of Antimicrobial Properties (e.g., Antibacterial, Antifungal)

Halogenated anilines and compounds containing trifluoromethoxy groups have demonstrated significant antimicrobial potential.

Antibacterial Activity: In a broad screening of 68 aniline derivatives against pathogenic Vibrio species, several halogenated anilines showed notable antibacterial activity. mdpi.com For instance, 3,5-dibromoaniline (B181674) had a minimum inhibitory concentration (MIC) of 100 μg/mL, and 4-bromo-3-chloroaniline (B1265746) had a MIC of 125 μg/mL. mdpi.com Furthermore, fluorinated chalcones bearing a trifluoromethoxy group were found to be more effective antimicrobials than their trifluoromethyl counterparts, with some compounds showing potent activity against both Gram-positive and Gram-negative bacteria. nih.gov These findings suggest that derivatives of this compound, which contain both bromine and a difluoromethoxy group, are strong candidates for development as antibacterial agents.

Antifungal Activity: Studies have also confirmed the antifungal potential of related structures. A series of fluorinated benzimidazole (B57391) derivatives showed good antifungal properties compared to their non-fluorinated parent compounds. acgpubs.org An older but relevant study on substituted anilines found that 3,5-dibromoaniline possessed sufficient fungitoxicity against a range of fungi, including Aspergillus niger and Trichophyton mentagrophytes, to warrant further investigation. nih.gov

| Compound | Microorganism | MIC (μg/mL) | Reference |

|---|---|---|---|

| 3,5-Dibromoaniline | Vibrio parahaemolyticus | 100 | mdpi.com |

| 4-Bromo-3-chloroaniline | Vibrio parahaemolyticus | 125 | mdpi.com |

| Trifluoromethoxy-substituted Chalcone (B3) | Staphylococcus aureus | 1.95 | nih.gov |

| Trifluoromethoxy-substituted Chalcone (B3) | Escherichia coli | 3.9 | nih.gov |

| Trifluoromethoxy-substituted Chalcone (B3) | Candida albicans | 1.95 | nih.gov |

| 2-(m-fluorophenyl)-5-methyl-benzimidazole (18) | Bacillus subtilis | 7.81 | acgpubs.org |

Exploration of Potential Anticancer Activity and Apoptosis Induction

The 4-anilinoquinazoline scaffold is a cornerstone of modern targeted cancer therapy, with several approved drugs functioning as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govnih.gov Since this compound is an ideal precursor for these structures, its derivatives are expected to show significant anticancer activity.

Research has demonstrated that specific substitutions on the aniline ring are key to high-potency EGFR inhibition. A study that synthesized and evaluated a series of 4-anilinoquinazoline derivatives found that a compound (named 8a) synthesized from 4-bromo-2-fluoroaniline exhibited the best cytotoxic activity against the A431 human carcinoma cell line, with a half-maximal inhibitory concentration (IC50) of 2.62 μM. ijcce.ac.ir This compound is a very close structural analogue of derivatives that would be formed from this compound, suggesting a high potential for anticancer efficacy. The mechanism for such compounds often involves competitive inhibition at the ATP-binding site of the EGFR kinase domain, which blocks downstream signaling pathways responsible for cell proliferation and survival. nih.govijcce.ac.ir This inhibition of survival pathways ultimately leads to the induction of apoptosis (programmed cell death) in cancer cells. researchgate.net

| Compound | Cell Line | Activity (IC50) | Target/Assay | Reference |

|---|---|---|---|---|

| Compound 8a (from 4-bromo-2-fluoroaniline) | A431 (Human Carcinoma) | 2.62 µM | Cytotoxicity (MTT) | ijcce.ac.ir |

| Compound 1f (a 4-anilinoquinoline) | HeLa (Cervical Cancer) | 10.18 µM | Cytotoxicity (MTT) | nih.gov |

| Compound 1f (a 4-anilinoquinoline) | BGC823 (Gastric Cancer) | 8.32 µM | Cytotoxicity (MTT) | nih.gov |

| Quinazoline-chalcone 14g | K-562 (Leukemia) | 0.622 µM | Growth Inhibition (GI50) | rsc.org |

| Quinazoline-chalcone 14g | MCF7 (Breast Cancer) | 1.81 µM | Growth Inhibition (GI50) | rsc.org |

Anti-inflammatory and Analgesic Potentials

Aniline derivatives have also been explored as sources of new anti-inflammatory and analgesic agents.

Anti-inflammatory Activity: A series of derivatives incorporating a 4-(methylsulfonyl)aniline (B1202210) pharmacophore were synthesized and shown to have significant in vivo anti-inflammatory activity in an egg-white induced edema model in rats. nih.gov The activity of some of these compounds was significantly higher than that of the reference drug diclofenac. nih.gov This suggests that the aniline scaffold can be successfully integrated into molecules designed to inhibit key inflammatory enzymes like cyclooxygenase (COX).

Analgesic Activity: Simple aniline derivatives have been evaluated for analgesic properties. In one study, acetanilide (B955) and 4-aminophenol (B1666318) demonstrated potent analgesic effects in mice, with ED50 values (the dose effective in 50% of the population) of 12.6 mg/kg and 39.8 mg/kg, respectively, in the acetic acid writhing test. doi.orgnih.gov While these are simpler structures, they establish the principle that the aniline core can be part of a pharmacophore for pain relief. More complex derivatives based on N-(benzene sulfonyl)acetamide have also been developed as multi-target inhibitors with both anti-inflammatory and analgesic activities, showing efficacy in mouse models of pain and inflammation. bioworld.com

| Compound | Analgesic Test | Activity (ED50 mg/kg) | Reference |

|---|---|---|---|

| Acetanilide | Acetic Acid Writhing (mouse) | 12.6 | doi.orgnih.gov |

| 4-Aminophenol | Acetic Acid Writhing (mouse) | 39.8 | doi.orgnih.gov |

| Aniline | Acetic Acid Writhing (mouse) | 41.7 | doi.orgnih.gov |

| Phenacetin | Acetic Acid Writhing (mouse) | 125.9 | doi.orgnih.gov |

Receptor Binding and Agonist/Antagonist Activity for Related Compounds

Specific receptor binding data for direct derivatives of this compound is limited in published literature. However, the analysis of structurally analogous compounds provides insight into how the bromo- and difluoromethoxy-phenyl motifs can contribute to receptor interactions.

For instance, research into inhibitors for FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML), has explored various substituted anilines. One study synthesized and evaluated 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline derivatives, demonstrating that modifications on the aniline ring system are critical for potent inhibition. nih.gov While not direct derivatives, these studies underscore the importance of the aniline scaffold in kinase inhibition.

In a different context, studies on salicylanilide-based peptidomimetics containing a 4-(trifluoromethyl)aniline (B29031) moiety have shown significant antimicrobial activity. One such derivative displayed high activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) ranging from 4.82 to 9.64 µM. mdpi.com Although this compound features a trifluoromethyl group instead of a difluoromethoxy group, it highlights the potential of halogenated anilines as effective antimicrobial agents. The activity is closely linked to the presence of halogens, which can modulate the molecule's ability to interact with various biological targets. mdpi.com

The following table includes data for related aniline derivatives, illustrating their biological activities.

| Compound Class | Target/Activity | Measurement | Value |

| 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline derivative (12c) | FLT3 Inhibition | IC₅₀ | 312 nM |

| 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline derivative (12g) | FLT3 Inhibition | IC₅₀ | 384 nM |

| Salicylanilide with 4-(trifluoromethyl)aniline | S. aureus (MRSA) | MIC | 4.82–9.64 µM |

| Salicylanilide with 4-(trifluoromethyl)aniline | Bacillus cereus | MIC | 2.41 µM |

This table presents data for compounds structurally related to this compound to illustrate potential biological activities.

Mechanistic Studies of Biological Interactions

Investigation of Molecular Targets and Biological Pathways

The molecular targets and biological pathways influenced by derivatives of this compound can be inferred from the known effects of its constituent functional groups. The difluoromethoxy group (-OCF₂H) and the bromo-substituent are known to modulate a compound's physicochemical properties, thereby affecting its interactions with biological systems.

The presence of a trifluoromethyl group, a close relative of the difluoromethoxy group, on an aniline ring can enhance lipophilicity, which allows for more effective penetration of biological membranes. This property can lead to the modulation of specific pathways, such as the inhibition of enzyme activity or changes in receptor signaling. For example, fluorinated aromatic compounds have been investigated as potential inhibitors of enzymes involved in cancer cell proliferation.

Furthermore, various aniline derivatives have been identified as potent inhibitors of Anoctamin 1 (ANO1), a calcium-activated chloride channel that is amplified in several cancers. Inhibition of ANO1 has been shown to suppress cell proliferation, migration, and invasion, making it a promising therapeutic target. nih.gov The development of potent and selective ANO1 inhibitors often involves the structural modification of an aniline-based skeleton, suggesting that derivatives of this compound could potentially be explored for this purpose. nih.gov

Analysis of Binding Affinity with Specific Receptors and Enzymes

The binding affinity of a molecule is critically influenced by its structural components. The electronegative fluorine atoms of the difluoromethoxy group can participate in hydrogen bonding and π-π stacking interactions, which are crucial for effective binding to target proteins.

While specific binding affinity data for this compound derivatives are scarce, studies on related structures provide valuable insights. For example, a series of isoxazole-based compounds with difluoromethoxy phenyl substituents were evaluated for their activity against the Zika virus (ZIKV). nih.gov These compounds demonstrated antiviral potency, indicating that the difluoromethoxy moiety can contribute to effective binding with viral targets like the NS2B/NS3 protease. nih.gov

Similarly, research on inhibitors for FMS-like tyrosine kinase 3 (FLT3) led to the development of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline derivatives with potent enzymatic inhibition in the nanomolar range. nih.gov Molecular docking analyses in these studies help to elucidate the binding modes within the kinase domain, highlighting the key interactions that drive affinity. nih.gov

The table below shows binding affinity data for related compounds against various enzymes.

| Compound Type | Target Enzyme | Binding Affinity (IC₅₀) |

| Isoxazole with carbazole (B46965) scaffold (Compound 17) | ZIKV NS2B/NS3 Protease | 0.52 µM |

| Pyrazine analog (Compound 47) | ZIKV Protease | 0.2 µM |

| 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline derivative (12c) | FLT3 Kinase | 312 nM |

| Anoctamin 1 Inhibitor (5f) | Anoctamin 1 (ANO1) | 22 nM |

This table illustrates the binding affinities of structurally related compounds to demonstrate the potential of the aniline scaffold in drug design.

Bioisosterism and the Role of the Difluoromethoxy Group in Drug Design

Bioisosterism, the strategy of replacing one functional group with another that has similar physicochemical and spatial properties, is a cornerstone of modern medicinal chemistry. sci-hub.se This approach is used to fine-tune a molecule's properties to enhance efficacy, improve metabolic stability, and reduce toxicity. nih.govpsychoactif.org

The difluoromethyl (-CF₂H) and difluoromethoxy (-OCF₂H) groups are of significant interest in drug design due to their unique characteristics. researchgate.net The difluoromethoxy group, in particular, serves as an important bioisostere for several common functional groups.

Key Bioisosteric Features of the Difluoromethoxy Group:

Bioisostere of Hydroxyl, Thiol, and Methyl Groups: The difluoromethyl group (and by extension, difluoromethoxy) can act as a metabolically stable replacement for hydroxyl (-OH), thiol (-SH), or methyl (-CH₃) groups. researchgate.net

Modulation of Lipophilicity: The difluoromethyl group is less lipophilic than the more common trifluoromethyl (-CF₃) group. This allows for a more incremental adjustment of a molecule's lipophilicity, which is crucial for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net

Hydrogen Bond Donor: Unlike the trifluoromethyl group, the difluoromethoxy group contains a hydrogen atom that can act as a hydrogen bond donor, enabling additional interactions with biological targets. researchgate.net

Conformational Influence: The difluoromethoxy group is conformationally flexible. When attached to an aryl ring, it can adopt different conformations, which can influence its interaction with a receptor or enzyme active site. This conformational flexibility can be exploited to optimize binding affinity. sci-hub.se

The table below compares the properties of the difluoromethoxy group to its bioisosteric counterparts.

| Functional Group | Key Property | Role in Drug Design |

| -OCF₂H (Difluoromethoxy) | Moderate lipophilicity, H-bond donor, conformational flexibility. | Enhances metabolic stability, modulates solubility, provides additional binding interactions. |

| -OH (Hydroxyl) | Polar, H-bond donor/acceptor. | Prone to metabolic oxidation; often replaced to improve stability. princeton.edu |

| -SH (Thiol) | Nucleophilic, prone to oxidation. | Often replaced to avoid metabolic liabilities. |

| -OCH₃ (Methoxy) | H-bond acceptor, moderate lipophilicity. | -OCF₂H can offer different electronic and conformational properties. |

| -OCF₃ (Trifluoromethoxy) | Highly lipophilic, strong electron-withdrawing group. | -OCF₂H offers lower lipophilicity and H-bond donor capability. researchgate.net |

Toxicological Considerations and Reactive Metabolite Formation

Analysis of Structural Alerts and Potential for Reactive Metabolite Formation

The chemical structure of 4-bromo-2-(difluoromethoxy)aniline contains several moieties that are recognized as "structural alerts," indicating a potential for metabolic activation to reactive, and potentially toxic, metabolites. The primary structural alert is the aniline (B41778) (aromatic amine) group. researchgate.net